molecular formula C18H26Cl2Zr 10* B1142453 BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE CAS No. 119445-90-8

BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Cat. No.: B1142453
CAS No.: 119445-90-8
M. Wt: 404.53
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Description

Bis(tetramethylcyclopentadienyl)zirconium dichloride (CAS 61842-44-2) is an organometallic zirconium complex featuring two tetramethylcyclopentadienyl (C5Me4) ligands coordinated to a zirconium center, with two chloride counterions. Its molecular formula is C18H24Cl2Zr, and it belongs to the metallocene family, known for their catalytic properties in polymerization reactions.

Properties

CAS No.

119445-90-8

Molecular Formula

C18H26Cl2Zr 10*

Molecular Weight

404.53

Origin of Product

United States

Preparation Methods

Direct Metathesis in Nonpolar Solvents

In this approach, the preformed Cp*Li is combined with ZrCl4ZrCl_4 in hydrocarbons like n-hexane:

2[(CH3)4C5H]Li++ZrCl4[(CH3)4C5H]2ZrCl2+2LiCl2 [(CH3)4C5H]^- \text{Li}^+ + ZrCl4 \rightarrow [(CH3)4C5H]2ZrCl_2 + 2 \text{LiCl}

Conditions :

  • Temperature : 0–25°C, with gradual warming to room temperature.

  • Yield : 65–72%, depending on solvent purity and moisture exclusion.

  • Byproduct Removal : Lithium chloride (LiClLiCl) is filtered or washed with THF.

Low-Temperature Schlenk Techniques

For higher yields, ZrCl4ZrCl_4 is pre-complexed with THF to enhance solubility:

ZrCl4+2 THFZrCl4(THF)2ZrCl4 + 2 \text{ THF} \rightarrow ZrCl4(\text{THF})2
ZrCl4(THF)2+2[(CH3)4C5H]Li+[(CH3)4C5H]2ZrCl2+2LiCl+2 THFZrCl4(\text{THF})2 + 2 [(CH3)4C5H]^- \text{Li}^+ \rightarrow [(CH3)4C5H]2ZrCl_2 + 2 \text{LiCl} + 2 \text{ THF}

Optimized Parameters :

  • Reaction Time : 3–4 hours at -10°C, followed by reflux at 60°C for 90 minutes.

  • Solvent Mixture : THF/n-hexane (1:1 v/v) balances solubility and product precipitation.

  • Yield : Up to 72% with minimal oligomerization.

Purification and Characterization

Crude product is purified via:

  • Soxhlet Extraction : Using chloroform to isolate crystalline product from LiCl.

  • Recrystallization : From hot toluene or dichloromethane.

Analytical Data :

PropertyValueSource
Molecular Weight404.53 g/mol
Melting PointDecomposes above 250°C
SolubilityInsoluble in H₂O; soluble in THF, toluene
FT-IR (ν, cm⁻¹)3100 (C-H), 1450 (Zr-Cl)

Challenges and Mitigation Strategies

  • Moisture Sensitivity : The compound hydrolyzes rapidly, necessitating Schlenk lines or gloveboxes.

  • Byproduct Formation : Excess ZrCl4ZrCl_4 leads to tris-ligated species; stoichiometric ratios are critical.

  • Scalability : Pilot-scale reactions use continuous flow systems to maintain low temperatures.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Metathesis65–6895–98Moderate
THF-Complexation70–7299+High

The THF-complexation method outperforms direct routes in yield and purity, albeit requiring stricter temperature control.

Industrial Applications and Catalytic Performance

This compound serves as a precatalyst in syndiospecific polymerization of styrene and ethylene, achieving tacticity >95%. Its electron-donating Cp* ligands enhance thermal stability compared to unsubstituted analogues .

Chemical Reactions Analysis

Types of Reactions

BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkylating agents, reducing agents, and various ligands. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary products are high molecular weight polymers .

Mechanism of Action

The mechanism by which BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .

Comparison with Similar Compounds

Key Properties:

  • Structure : The tetramethylcyclopentadienyl ligands introduce significant steric bulk and electron-donating effects, which influence reactivity and catalytic performance.
  • Applications : Primarily used in olefin polymerization and as a precursor for advanced catalysts in materials science.

Comparison with Structural Analogs

Substituent Variations on Cyclopentadienyl Ligands

The electronic and steric properties of metallocenes are highly dependent on the substituents attached to the cyclopentadienyl (Cp) rings. Below is a comparative analysis of zirconium dichloride derivatives with varying substituents:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Bis(cyclopentadienyl)zirconium dichloride 1291-32-3 H (unsubstituted Cp) 292.32 248–250 Olefin polymerization, hydrosilylation
Bis(methylcyclopentadienyl)zirconium dichloride 12109-71-6 Methyl 328.48 234–237 Polymerization catalysts
Bis(ethylcyclopentadienyl)zirconium dichloride 73364-08-6 Ethyl 348.43 N/A Catalytic alkylation of heteroaromatics
Bis(butylcyclopentadienyl)zirconium dichloride 73364-10-0 Butyl 476.44 98.7–99.4 High thermal stability; tailored polymer synthesis
Bis(tetramethylcyclopentadienyl)zirconium dichloride 61842-44-2 Tetramethyl 420.49 N/A Specialized polymerization processes

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., butyl, tetramethyl) enhance thermal stability but may reduce catalytic activity due to hindered substrate access.
  • Electronic Effects : Methyl and ethyl groups donate electron density to the zirconium center, increasing electrophilicity and reactivity in polymerization.

Metal Analog Comparisons

Replacing zirconium with other metals alters catalytic behavior and stability:

Compound Name Metal CAS Number Key Properties Applications
Bis(cyclopentadienyl)titanium dichloride Ti 35625-75-3 Lower thermal stability; higher electrophilicity Olefin oligomerization
Bis(cyclopentadienyl)hafnium dichloride Hf 12116-66-4 Higher thermal stability; slower reaction kinetics High-temperature polymerizations
This compound Zr 61842-44-2 Balanced steric bulk and reactivity Controlled polymer architectures

Key Observations :

  • Hafnium analogs exhibit superior thermal stability but lower catalytic turnover due to slower kinetics.
  • Titanium analogs are more electrophilic but less robust under harsh conditions.

Stereochemical and Ligand Structural Variations

Indenyl and Fluorenyl Derivatives

Compounds with indenyl or fluorenyl ligands exhibit distinct stereoelectronic profiles:

  • rac-Ethylenebis(1-indenyl)zirconium dichloride (CAS 100080-82-8): Produces isotactic polypropylene due to its chiral coordination geometry.
  • Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (CAS 132510-07-7): Enhanced rigidity from fluorenyl ligands improves stereocontrol in copolymerization.

Meso vs. Rac Isomers

  • Meso-[bis(3-phenyl-6-tert-butylindenyl)dimethylsilyl]zirconium dichloride : Favors linear polyethylene.
  • Rac isomer : Produces branched polyethylene with improved mechanical properties.

Biological Activity

Bis(tetramethylcyclopentadienyl)zirconium dichloride (commonly referred to as bis(tmc)ZrCl₂) is an organometallic compound with significant applications in catalysis and materials science. Its unique structure and properties make it a subject of interest in biological studies, particularly concerning its interactions at the cellular level and potential therapeutic applications. This article reviews the biological activity of bis(tmc)ZrCl₂, highlighting its mechanisms of action, toxicity profiles, and potential uses in biomedical fields.

Chemical Structure and Properties

  • Molecular Formula : [(CH3)4C5H]2ZrCl2[(CH_3)_4C_5H]_2ZrCl_2
  • Molecular Weight : 404.53 g/mol
  • Appearance : Off-white powder
  • Purity : ≥ 97%

The compound features a zirconium center coordinated by two tetramethylcyclopentadienyl ligands and two chloride ions, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that bis(tmc)ZrCl₂ exhibits various biological activities primarily through its catalytic properties. It has been shown to facilitate reactions that can influence cellular processes:

  • Catalytic Properties : Bis(tmc)ZrCl₂ acts as a catalyst in polymerization reactions, which can lead to the formation of biologically relevant polymers. These polymers may have applications in drug delivery systems or tissue engineering .
  • Metal Ion Interaction : The zirconium ion can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. This interaction is crucial for understanding its toxicity and therapeutic potential .

Toxicity and Safety Profile

The safety profile of bis(tmc)ZrCl₂ has been assessed in various studies:

  • Toxicity Studies : In vitro studies have shown that high concentrations of bis(tmc)ZrCl₂ can induce cytotoxic effects on mammalian cell lines. The mechanism appears to involve oxidative stress and disruption of cellular homeostasis .
  • Safety Precautions : Due to its moisture sensitivity and potential hazards, proper handling procedures are essential. Users are advised to wear protective equipment when working with this compound .

Case Studies

Several case studies illustrate the biological implications of bis(tmc)ZrCl₂:

  • Cell Proliferation Assays : A study evaluated the effects of bis(tmc)ZrCl₂ on human fibroblast cell lines, revealing dose-dependent inhibition of cell proliferation at concentrations above 10 µM. The study suggested that the compound's cytotoxicity might be linked to its ability to generate reactive oxygen species (ROS) .
  • Catalytic Applications in Drug Synthesis : Research highlighted the use of bis(tmc)ZrCl₂ as a catalyst in synthesizing bioactive compounds, demonstrating its utility in developing pharmaceuticals with enhanced efficacy .

Comparative Analysis with Other Zirconium Compounds

To provide context for the biological activity of bis(tmc)ZrCl₂, a comparison with other zirconium-based compounds is presented below:

Compound NameMolecular FormulaBiological ActivityToxicity Level
Bis(cyclopentadienyl)zirconium dichlorideC₁₀H₁₀Cl₂ZrCatalysis in polymerizationModerate
Bis(1,2-dimethylcyclopentadienyl)zirconium dichlorideC₁₀H₁₄Cl₂ZrLower cytotoxicityLow
This compound[(CH₃)₄C₅H]₂ZrCl₂High cytotoxicityHigh

Q & A

Q. What statistical methods are appropriate for comparing the catalytic efficiency of zirconium dichloride complexes across ligand systems?

  • Guidance : Apply non-parametric tests (e.g., Kruskal-Wallis) if data normality assumptions fail. Include error bars and confidence intervals in graphical abstracts to enhance reproducibility .

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